O-Demethyltramadol

Description

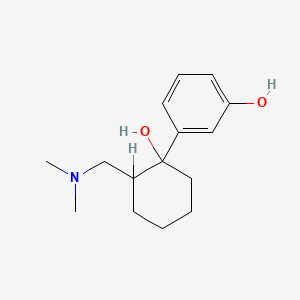

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of O-Desmethyltramadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyltramadol (O-DSMT) is the primary active metabolite of the synthetic analgesic, tramadol. It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making it a substance of considerable interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of O-Desmethyltramadol. It details established synthetic routes, including specific experimental protocols, and outlines the analytical techniques employed for its structural elucidation and purity assessment. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz to facilitate a deeper understanding of the methodologies involved.

Chemical Synthesis of O-Desmethyltramadol

The most common and industrially scalable method for the synthesis of O-Desmethyltramadol involves the demethylation of tramadol. This process is typically achieved under alkaline conditions using a strong base in a high-boiling point solvent.

Synthesis via Potassium Hydroxide Mediated Demethylation of Tramadol

A widely employed method for the synthesis of O-Desmethyltramadol is the demethylation of tramadol using potassium hydroxide in monoethylene glycol, often under phase transfer conditions. This process has been demonstrated to be efficient, eco-friendly, and scalable, providing high yields of the desired product.[1][2][3]

Materials:

-

Tramadol hydrochloride

-

Potassium hydroxide (KOH)

-

Monoethylene glycol

-

Polyethylene glycol-400 (as a phase transfer catalyst)

-

Toluene

-

Dichloromethane

-

Hydrochloric acid (HCl) or other suitable acid for acidification

-

Ammonia solution

-

Acetone

-

o-Chlorobenzoic acid (for salt formation and purification)

-

Nitrogen gas supply

-

Reaction Setup: In a clean, dry reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine commercially available Tramadol, monoethylene glycol, polyethylene glycol-400, and potassium hydroxide.

-

Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere, gradually raising the temperature to approximately 195-200°C over 3-4 hours. Maintain this temperature for about 24 hours to ensure the completion of the demethylation reaction.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to about 50°C. Dilute the mixture with water and extract with toluene to remove any unreacted tramadol.

-

Isolation of Crude O-Desmethyltramadol: Acidify the aqueous layer to a pH of 4 with a suitable acidic reagent. This will precipitate the O-Desmethyltramadol. Extract the product with dichloromethane.

-

Drying and Concentration: Concentrate the dichloromethane layer and dry the resulting mixture at 75-80°C for 8 hours to obtain crude O-Desmethyltramadol.

-

Salt Formation: Dissolve the crude O-Desmethyltramadol in acetone and add o-chlorobenzoic acid to form the o-chlorobenzoic acid salt, which will precipitate out of the solution. This step significantly increases the isomeric purity.

-

Basification and Final Salt Formation: Collect the salt by filtration. Basify the salt with ammonia and extract the free base into dichloromethane. Concentrate the solution and dissolve the residue in a suitable solvent like acetone. Add hydrochloric acid (in a solvent like isopropanol) to precipitate the highly pure O-Desmethyltramadol hydrochloride salt.

-

Final Product: Filter the precipitate and dry to obtain O-Desmethyltramadol hydrochloride with a purity of greater than 99%.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Tramadol | [1][2][3] |

| Key Reagents | Potassium Hydroxide, Monoethylene Glycol | [1][2][3] |

| Reaction Temperature | 195-200°C | [1][2][3] |

| Reaction Time | 24 hours | [1][2][3] |

| Initial Purity of O-DSMT | 85-90% (by HPLC) | [1][2][3] |

| Purity after Salt Formation | 94-96% (o-chlorobenzoic acid salt) | [1][2] |

| Final Purity of HCl Salt | >99% (by HPLC) | [1][2] |

| Overall Yield | 88-95% | [1] |

Synthesis Pathway Diagram

Caption: Synthesis pathway of O-Desmethyltramadol from Tramadol.

Structural Analysis of O-Desmethyltramadol

The structural elucidation of O-Desmethyltramadol is crucial for confirming its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of O-Desmethyltramadol and for separating its enantiomers.

-

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase column, such as a Zorbax SB-C8 (250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.01 M potassium dihydrogen phosphate), often with an additive like triethylamine, adjusted to a specific pH (e.g., 5.5).[4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of 218 nm.[4]

-

Sample Preparation: Dissolve a known amount of O-Desmethyltramadol in the mobile phase or a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of O-Desmethyltramadol, which aids in its structural confirmation.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Precursor Ion: The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID).

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) is applied to induce fragmentation.

-

Fragment Ion Analysis: The resulting product ion spectrum is acquired and analyzed.

| Ion | m/z | Description | Reference |

| [M+H]⁺ | 250.2 | Protonated molecule | [5][6] |

| Fragment Ion | 58.1 | Corresponds to the dimethylaminomethyl fragment [CH₂=N(CH₃)₂]⁺ | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for the definitive structural elucidation of O-Desmethyltramadol, providing detailed information about the carbon-hydrogen framework.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of O-Desmethyltramadol in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum.

Note: Detailed chemical shift assignments for O-Desmethyltramadol would require access to specific experimental data which can vary based on the solvent and instrument used.

Structural Analysis Workflow Diagram

Caption: Workflow for the structural analysis of O-Desmethyltramadol.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of O-Desmethyltramadol. The potassium hydroxide mediated demethylation of tramadol stands out as a robust and scalable synthetic method. A multi-technique approach, including HPLC, mass spectrometry, and NMR spectroscopy, is essential for the comprehensive structural elucidation and quality control of the final product. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of Action of O-Demethyltramadol at μ-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic tramadol, exerts its principal pharmacological effects through interaction with the μ-opioid receptor (MOR). Unlike its parent compound, O-DSMT demonstrates significantly higher affinity and functional efficacy at the MOR, positioning it as the key mediator of tramadol's opioid-like analgesia.[1][2][3] This technical guide provides a detailed examination of the molecular mechanisms underpinning O-DSMT's action at the MOR. It consolidates quantitative binding and functional data, outlines detailed experimental protocols for key assays, and visualizes the associated signaling pathways. A notable characteristic of O-DSMT is its G protein signaling bias, showing potent activation of G protein-dependent pathways with markedly reduced recruitment of β-arrestin2, a property hypothesized to contribute to a wider therapeutic window compared to classical opioids.[4][5][6]

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to severe pain.[5] Its mechanism of action is twofold: inhibition of serotonin and norepinephrine reuptake by the parent molecule and opioid receptor activation by its primary active metabolite, this compound (O-DSMT).[7] The conversion of tramadol to O-DSMT is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[2][3][8] Individuals with varying CYP2D6 activity can experience different levels of analgesic effect and adverse events.[1][8] O-DSMT is a significantly more potent MOR agonist than tramadol itself, which has a very low affinity for the receptor.[1][2][9] This guide focuses exclusively on the direct interaction of O-DSMT with the μ-opioid receptor, exploring its binding characteristics, signal transduction, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

The initial step in O-DSMT's action is its binding to the MOR. This affinity is quantified using competitive radioligand binding assays, which measure the ability of O-DSMT to displace a high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.

Table 1: μ-Opioid Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Assay System | Reference |

|---|---|---|---|---|

| (+)-O-Desmethyltramadol | Human MOR | 3.359 | Recombinant human MOR in cell membranes | |

| (±)-O-Desmethyltramadol | Human MOR | 18.59 | Recombinant human MOR in cell membranes | |

| (-)-O-Desmethyltramadol | Human MOR | 674.3 | Recombinant human MOR in cell membranes | |

| Tramadol | Human MOR | 12,486 | Recombinant human MOR in cell membranes | |

| Morphine | Human MOR | 1.168 | Recombinant human MOR in cell membranes | [10] |

| Fentanyl | Human MOR | 1.346 | Recombinant human MOR in cell membranes |[10] |

Data presented as the geometric mean or single reported value. Assay conditions can influence absolute values.

Functional Activity and Signaling Pathways

Upon binding to the MOR, a G protein-coupled receptor (GPCR), O-DSMT initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This G protein activation is considered the principal mechanism for analgesia.[5][11]

A second major pathway, β-arrestin recruitment, is also initiated by MOR activation. This pathway is associated with receptor desensitization, internalization, and the mediation of certain adverse effects, including respiratory depression.[5][11][12] O-DSMT has been identified as a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over β-arrestin recruitment.[4][5] This bias is thought to contribute to tramadol's relatively lower risk of respiratory depression compared to conventional opioids like morphine and fentanyl.[4][5][6]

Table 2: Functional Activity of O-DSMT at the μ-Opioid Receptor

| Assay Type | Parameter | O-DSMT (racemic) | (+)-O-DSMT | Morphine | Fentanyl | Reference |

|---|---|---|---|---|---|---|

| cAMP Inhibition | EC50 (nM) | - | 63 | 3 | - | [11] |

| cAMP Inhibition | Emax | Full Agonist | Full Agonist | Full Agonist | Full Agonist | [11] |

| [³⁵S]GTPγS Binding | EC50 (nM) | - | 860 | 118 | - | [11] |

| [³⁵S]GTPγS Binding | Emax (% of DAMGO) | - | 52% | 52% | - | [11] |

| β-Arrestin2 Recruitment | Emax (% of Morphine) | 28% | - | 100% | ~215% |[6] |

EC50: Half-maximal effective concentration. Emax: Maximum effect. Lower EC50 indicates higher potency. Data are from studies using human MOR expressed in cell lines.

Detailed Experimental Protocols

The characterization of O-DSMT's interaction with the MOR relies on a suite of standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound.

-

Objective: To measure the affinity of O-DSMT for the MOR.

-

Materials:

-

Receptor Source: Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).[13]

-

Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO.[13][14]

-

Test Compound: this compound.

-

Non-specific Control: A high concentration of a non-radiolabeled antagonist, such as naloxone (10 µM), to define non-specific binding.[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters.[14]

-

-

Procedure:

-

Prepare serial dilutions of O-DSMT.

-

In a 96-well plate, incubate the cell membranes (100-200 µg protein) with a fixed concentration of [³H]DAMGO (near its Kd value) and varying concentrations of O-DSMT.[14]

-

Include wells for total binding (membranes + [³H]DAMGO only) and non-specific binding (membranes + [³H]DAMGO + 10 µM naloxone).[14]

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[14]

-

Wash the filters three times with ice-cold assay buffer.[14]

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of O-DSMT to generate a dose-response curve.

-

Determine the IC50 value (concentration of O-DSMT that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation, providing a direct readout of receptor agonism.

-

Objective: To quantify the potency (EC50) and efficacy (Emax) of O-DSMT in activating G proteins via the MOR.

-

Principle: Agonist activation of the MOR promotes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[15][16]

-

Materials:

-

Procedure:

-

Add cell membranes (10-20 µg protein), GDP, and varying concentrations of O-DSMT to a 96-well plate.[15]

-

Pre-incubate the plate at 30°C for 15 minutes.[15]

-

Initiate the reaction by adding [³⁵S]GTPγS to all wells.[15]

-

Incubate at 30°C for 60 minutes.[15]

-

Terminate the assay by rapid filtration through a filter plate.[15]

-

Wash the filters with ice-cold wash buffer.[15]

-

Dry the plate, add scintillation cocktail, and measure radioactivity.[15]

-

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

-

Plot specific [³⁵S]GTPγS binding against the log concentration of O-DSMT.

-

Use non-linear regression to determine EC50 and Emax values, often relative to a standard full agonist like DAMGO.[15]

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase.

-

Objective: To measure the inhibitory effect of O-DSMT on cAMP production.

-

Principle: Whole cells expressing the MOR are stimulated with an agent that increases intracellular cAMP (e.g., forskolin). The ability of an MOR agonist to inhibit this stimulated cAMP production is then quantified.[18]

-

Materials:

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of O-DSMT.

-

Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.

-

Incubate for a defined period (e.g., 10-30 minutes).[18]

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's protocol.[20]

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of O-DSMT.

-

Calculate the EC50 and Emax for the inhibition of cAMP production.

-

Conclusion

This compound is a potent, full agonist at the μ-opioid receptor, and is the primary mediator of tramadol's analgesic effects.[1][3] Its mechanism of action is characterized by high-affinity binding to the MOR, leading to the robust activation of the Gαi/o signaling pathway and subsequent inhibition of adenylyl cyclase. A key feature of O-DSMT's pharmacological profile is its significant G protein bias; it potently engages G protein-mediated signaling while only weakly recruiting β-arrestin2.[5][6] This biased agonism may provide a molecular basis for the observed clinical profile of tramadol, which includes effective analgesia with a potentially reduced liability for respiratory depression compared to unbiased opioids. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of MOR ligands with optimized signaling properties.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. O-Desmethyltramadol [chemeurope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Different Pharmacokinetics of Tramadol, this compound and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 12. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Profiling the proximal proteome of the activated mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

A Deep Dive into the Stereoselective Pharmacology of O-Demethyltramadol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol, plays a crucial role in its therapeutic effects. Tramadol is administered as a racemic mixture, and its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, yields the two enantiomers of O-DSMT: (+)-O-DSMT and (-)-O-DSMT.[1] These enantiomers exhibit distinct and complementary pharmacological profiles, contributing to the complex mechanism of action of tramadol. This technical guide provides a comprehensive overview of the pharmacological properties of each O-DSMT enantiomer, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Pharmacological Profile: A Tale of Two Enantiomers

The analgesic and other pharmacological effects of O-DSMT are primarily attributed to its interaction with the mu-opioid receptor (MOR) and the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. Crucially, these actions are stereoselective, with each enantiomer displaying a unique preference and potency for these targets.

Receptor Binding Affinity

The binding affinity of a compound for its receptor, quantified by the inhibition constant (Ki), is a fundamental measure of its potency. The enantiomers of O-DSMT exhibit marked differences in their affinity for the mu-opioid receptor and monoamine transporters.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| (+)-O-Demethyltramadol | Mu-Opioid Receptor (MOR) | 1.3 - 5.4 |

| (-)-O-Demethyltramadol | Mu-Opioid Receptor (MOR) | 55 - 240 |

| (+)-Tramadol | Serotonin Transporter (SERT) | 1000 |

| (-)-Tramadol | Serotonin Transporter (SERT) | 800 |

| Racemic Tramadol | Norepinephrine Transporter (NET) | 790 |

Note: Data for SERT and NET are for the parent tramadol enantiomers, as specific Ki values for O-DSMT enantiomers at these transporters are not consistently reported in publicly available literature. However, functional data indicates a significant role for the O-DSMT enantiomers in monoamine reuptake inhibition.

As evidenced by the data, (+)-O-DSMT is a significantly more potent mu-opioid receptor agonist, with a binding affinity that is orders of magnitude higher than that of its (-)-counterpart. This high affinity for the MOR is the primary driver of the opioid-like analgesic effects of tramadol.

Functional Activity

Beyond binding, the functional activity of a compound at its receptor determines its biological effect. For G-protein coupled receptors like the MOR, this can be assessed through assays measuring G-protein activation (e.g., GTPγS binding) or downstream signaling events (e.g., cAMP inhibition). For transporters, functional activity is measured by their ability to inhibit the uptake of neurotransmitters.

| Compound | Assay | Receptor/Transporter | Potency (IC50/EC50) [µM] |

| (+)-O-Demethyltramadol | GTPγS Binding | Mu-Opioid Receptor | ~0.02 |

| (-)-O-Demethyltramadol | GTPγS Binding | Mu-Opioid Receptor | ~0.5 |

| (+)-Tramadol | 5-HT Uptake Inhibition | Serotonin Transporter | 1.0 |

| (-)-Tramadol | 5-HT Uptake Inhibition | Serotonin Transporter | 0.8 |

| (-)-O-Demethyltramadol | Norepinephrine Uptake Inhibition | Norepinephrine Transporter | Potent Inhibitor |

The functional data corroborates the binding affinity findings. (+)-O-DSMT is a potent full agonist at the mu-opioid receptor, driving its analgesic efficacy. In contrast, while both tramadol enantiomers inhibit serotonin reuptake, (-)-Tramadol is slightly more potent.[2] Furthermore, the (-)-enantiomer of O-DSMT is a potent inhibitor of norepinephrine reuptake, contributing to a synergistic analgesic effect through the modulation of descending inhibitory pain pathways.[3]

Signaling and Metabolic Pathways

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by (+)-O-DSMT initiates a signaling cascade through the Gi/o family of G-proteins.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibits N-type voltage-gated calcium channels. This cascade of events ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release, producing the analgesic effect. The specific G-protein subtypes involved in mu-opioid receptor signaling include Gi1, Gi2, Gi3, Go1, and Go2.[6]

Metabolic Pathway

The formation of O-DSMT enantiomers from their parent tramadol enantiomers is a critical step in the bioactivation of the drug. This metabolic conversion is primarily catalyzed by the CYP2D6 enzyme in the liver.

Experimental Protocols

The characterization of the pharmacological profile of O-DSMT enantiomers relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of (+)- and (-)-O-DSMT for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

-

Test compounds: (+)-O-DSMT and (-)-O-DSMT.

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]DAMGO at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of (+)- and (-)-O-DSMT at the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test compounds: (+)-O-DSMT and (-)-O-DSMT.

-

Full agonist control: DAMGO.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound or control, and the membrane preparation.

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes) to allow the test compound to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined from this curve.

cAMP Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP, a key second messenger.

Objective: To confirm the Gi/o-coupling of the mu-opioid receptor upon activation by O-DSMT enantiomers.

Materials:

-

Whole cells expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds: (+)-O-DSMT and (-)-O-DSMT.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to attach.

-

Treatment: Pre-treat the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production. The Gi/o-coupled receptor agonist will inhibit this stimulation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. This will generate an IC50 value, representing the concentration of the compound that causes 50% inhibition.

Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Objective: To determine the IC50 values of O-DSMT enantiomers for the inhibition of serotonin and norepinephrine uptake.

Materials:

-

Synaptosomes (isolated nerve terminals) from a relevant brain region (e.g., cortex for SERT, hippocampus for NET) or cells expressing the human serotonin or norepinephrine transporter.

-

Radiolabeled neurotransmitter: [³H]Serotonin or [³H]Norepinephrine.

-

Test compounds: (+)-O-DSMT and (-)-O-DSMT.

-

Uptake buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Synaptosome/Cell Preparation: Prepare a suspension of synaptosomes or cells in uptake buffer.

-

Assay Setup: In a 96-well plate, add the synaptosome/cell suspension and varying concentrations of the test compound.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Scintillation Counting: Measure the radioactivity retained by the filters, which represents the amount of neurotransmitter taken up.

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The enantiomers of this compound exhibit a fascinating and clinically relevant stereoselective pharmacology. (+)-O-DSMT is a potent mu-opioid receptor agonist, primarily responsible for the opioid-like analgesic effects, while (-)-O-DSMT contributes to analgesia through its inhibition of norepinephrine reuptake. This dual mechanism of action, stemming from the distinct pharmacological profiles of its enantiomeric metabolites, underscores the complexity of tramadol's therapeutic effects. A thorough understanding of these individual contributions, facilitated by the detailed experimental protocols outlined in this guide, is essential for the rational design and development of novel analgesics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of the central analgesic tramadol and its main metabolite, O-desmethyltramadol, on rat locus coeruleus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonists determine the pattern of G-protein activation in mu-opioid receptor-mediated supraspinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Demethyltramadol's Affinity for Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of O-Demethyltramadol (M1), the primary active metabolite of tramadol, to the classical opioid receptors: mu (µ), delta (δ), and kappa (κ). This document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Core Findings: this compound's Preferential Binding to the Mu-Opioid Receptor

This compound exhibits a significantly higher binding affinity for the mu-opioid receptor (MOR) compared to the delta (DOR) and kappa (KOR) opioid receptors. This pronounced selectivity for the MOR is a key characteristic of its pharmacological profile and is responsible for the opioid-mediated analgesic effects of its parent drug, tramadol. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.

The enantiomers of this compound display stereoselectivity in their binding to the mu-opioid receptor, with the (+)-enantiomer generally showing higher affinity than the (-)-enantiomer.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) of this compound and its enantiomers for human mu, delta, and kappa opioid receptors as reported in various studies.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| (+)-O-Demethyltramadol | Mu (µ) | 3.4 | [1] |

| (-)-O-Demethyltramadol | Mu (µ) | 240 | [1] |

| (±)-O-Demethyltramadol | Mu (µ) | 18.59 | [2] |

| (+)-O-Demethyltramadol | Mu (µ) | 3.359 | [2] |

| (-)-O-Demethyltramadol | Mu (µ) | 674.3 | [2] |

| This compound | Delta (δ) | >10,000 | [3] |

| This compound | Kappa (κ) | >10,000 | [3] |

Note: Variations in Ki values across different studies can be attributed to differences in experimental conditions, such as the specific cell lines, radioligands, and assay buffers used.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinity of a compound to opioid receptors is commonly performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells) stably expressing the recombinant human mu, delta, or kappa opioid receptor.

-

Radioligands:

-

Mu (µ) Receptor: [³H]DAMGO (a selective mu-opioid agonist)

-

Delta (δ) Receptor: [³H]DPDPE (a selective delta-opioid agonist)

-

Kappa (κ) Receptor: [³H]U-69,593 (a selective kappa-opioid agonist)

-

-

Test Compound: this compound (and its enantiomers) at various concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist such as naloxone to determine the amount of radioligand binding to non-receptor sites.

-

Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing magnesium chloride.

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Assay Procedure

-

Membrane Preparation:

-

Cultured cells expressing the target opioid receptor are harvested.

-

The cells are homogenized in a cold buffer and centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) are incubated together.

-

A set of wells containing the membranes, radioligand, and a high concentration of naloxone is included to determine non-specific binding.

-

Another set of wells with only membranes and radioligand is used to determine total binding.

-

The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value .

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Caption: G-protein dependent opioid receptor signaling pathway.

This compound Binding Affinity Profile

Caption: this compound's opioid receptor binding profile.

References

- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of O-Demethyltramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol, plays a crucial role in its therapeutic efficacy. Understanding the in vivo metabolism and metabolic pathways of O-DSMT is paramount for drug development, clinical pharmacology, and personalized medicine. This technical guide provides a comprehensive overview of the metabolic fate of O-DSMT, detailing the enzymatic processes, resultant metabolites, and pharmacokinetic profiles. Quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation.

Introduction

Tramadol is a centrally acting analgesic whose mechanism of action is twofold: it is a weak µ-opioid receptor agonist and it inhibits the reuptake of serotonin and norepinephrine.[1][2] Its analgesic effect is significantly mediated by its primary active metabolite, this compound (O-DSMT or M1).[3][4] The formation of O-DSMT from tramadol is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[2][5] O-DSMT exhibits a much higher affinity for the µ-opioid receptor than the parent compound, making its formation and subsequent metabolism critical determinants of tramadol's analgesic efficacy and potential for adverse effects.[1][3] This guide focuses on the in vivo metabolic pathways of O-DSMT itself, following its formation from tramadol.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is a complex process involving both Phase I and Phase II enzymatic reactions, leading to the formation of several metabolites. These pathways are crucial for the detoxification and elimination of the compound from the body.

Phase I Metabolism

The primary Phase I metabolic pathway for O-DSMT is N-demethylation. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, leading to the formation of N,O-didesmethyltramadol (M5).[6][7] M5 is also considered to be a pharmacologically active metabolite, although to a lesser extent than O-DSMT.[2]

Phase II Metabolism

Phase II metabolism of O-DSMT predominantly involves conjugation reactions, which increase the water solubility of the metabolites, facilitating their renal excretion.[2] The main Phase II pathways are:

-

Glucuronidation: This is a major metabolic route for O-DSMT. The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT1A8, are primarily responsible for conjugating a glucuronic acid moiety to the phenolic hydroxyl group of O-DSMT, forming O-desmethyltramadol glucuronide.[6][8] UGT1A7, UGT1A9, and UGT1A10 have also been shown to be involved, with a notable stereoselectivity for the (1R,2R)-enantiomer of O-DSMT.[9][10]

-

Sulfation: To a lesser extent, O-DSMT can also undergo sulfation, where a sulfonate group is added to the phenolic hydroxyl group.

The resulting glucuronide and sulfate conjugates are pharmacologically inactive and are readily eliminated from the body, primarily through the urine.[11]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its metabolites are influenced by various factors, including genetic polymorphisms of metabolizing enzymes (e.g., CYP2D6), age, and renal function. The following tables summarize key quantitative data from various in vivo studies.

| Parameter | Value | Species | Study Conditions | Reference |

| Elimination Half-Life (t½) | 9 hours | Human | [1] | |

| 6.69 - 6.98 hours | Human | Single and multiple oral 100 mg doses | [12] | |

| 1.01 ± 0.15 hours | Horse | Oral administration | [13] | |

| Renal Excretion of O-DSMT (unchanged) | ~15% of oral tramadol dose within 24h | Human | Oral administration | [11] |

| Renal Clearance (Clr) | Mean 29% lower in elderly | Human | Single 200 mg extended-release tablet | [14] |

| Area Under the Curve (AUC) | Mean 35% higher in elderly | Human | Single 200 mg extended-release tablet | [14] |

Table 1: Pharmacokinetic Parameters of this compound

| Metabolite | Enzyme(s) Involved | Pathway | Pharmacological Activity |

| N,O-didesmethyltramadol (M5) | CYP3A4, CYP2B6 | N-demethylation | Active |

| O-desmethyltramadol glucuronide | UGT2B7, UGT1A8, UGT1A7, UGT1A9, UGT1A10 | Glucuronidation | Inactive |

| O-desmethyltramadol sulfate | Sulfotransferases | Sulfation | Inactive |

Table 2: Major Metabolites of this compound and Associated Enzymes

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of this compound metabolism.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: Healthy volunteers are typically recruited and administered a single oral dose of tramadol hydrochloride. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.[15] Urine is also collected over specified intervals.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[16]

-

Bioanalysis: Plasma and urine concentrations of tramadol and its metabolites, including O-DSMT, are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[15] This method allows for the sensitive and specific quantification of the analytes.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and renal clearance (Clr).[14]

In Vitro Metabolism Assays using Liver Microsomes

-

Microsome Preparation: Human liver microsomes (HLMs) are prepared from donor liver tissue through differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard protein assay.[16]

-

Incubation: this compound is incubated with liver microsomes in the presence of a NADPH-generating system (for Phase I reactions) or UDP-glucuronic acid (for glucuronidation assays) at 37°C.[16] The reaction is initiated by the addition of the cofactor and stopped at various time points by adding a cold organic solvent like acetonitrile or methanol.

-

Metabolite Identification and Quantification: The formation of metabolites is monitored by HPLC-MS/MS. The rate of metabolite formation is used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vivo pharmacokinetic studies.

Metabolic pathways of this compound.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tramadol metabolite: Significance and symbolism [wisdomlib.org]

- 5. droracle.ai [droracle.ai]

- 6. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desmetramadol - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for O-Desmethyltramadol (HMDB0060997) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Glucuronidation of racemic O-desmethyltramadol, the active metabolite of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Tramadol and O-Desmethyltramadol Enantiomers Following Administration of Extended-Release Tablets to Elderly and Young Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. benchchem.com [benchchem.com]

Discovery and history of O-Demethyltramadol as a tramadol metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, has a complex pharmacological profile that is significantly influenced by its metabolism. This technical guide provides an in-depth exploration of the discovery and history of its primary active metabolite, O-Desmethyltramadol (O-DSMT). Since the initial development of tramadol by the German pharmaceutical company Grünenthal GmbH and its launch in 1977, the understanding of its mechanism of action has evolved, revealing the critical role of its metabolites. O-DSMT, in particular, has been identified as a potent µ-opioid receptor agonist, contributing significantly to the analgesic effects of the parent drug. This guide will detail the historical context of its discovery, the key metabolic pathways, and the experimental protocols used to identify and characterize this pivotal metabolite.

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of tramadol and O-Desmethyltramadol.

Table 1: Pharmacokinetic Parameters of Tramadol and O-Desmethyltramadol

| Parameter | Tramadol | O-Desmethyltramadol (M1) | Reference(s) |

| Bioavailability (oral) | ~75% | - | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~3 hours | [1] |

| Protein Binding | ~20% | Not specified | [2] |

| Elimination Half-life | ~6.3 hours | ~9 hours | [2] |

| Excretion | ~30% unchanged in urine | ~60% as metabolites in urine | [3] |

Table 2: In Vitro Metabolism of Tramadol in Human Liver Microsomes

| Parameter | (+)-Tramadol | (-)-Tramadol | Reference(s) |

| Vmax (O-demethylation) | 125 pmol/mg/min | 210 pmol/mg/min | [4] |

| Km (O-demethylation) | 210 µM | 210 µM | [4] |

Discovery and History

Tramadol was first synthesized in 1962 and launched in Germany in 1977 by Grünenthal GmbH[2]. Early research focused on the pharmacological properties of the parent compound. However, the full picture of its analgesic efficacy began to emerge with the investigation of its metabolic fate.

Mandatory Visualization

Tramadol Metabolism Pathway

Caption: Metabolic conversion of tramadol to its primary metabolites.

Experimental Workflow for Metabolite Analysis

Caption: Generalized workflow for the analysis of tramadol and its metabolites.

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the characterization of O-Desmethyltramadol are outlined below.

In Vitro Metabolism of Tramadol in Human Liver Microsomes

This protocol is based on the methodology described in the 1992 study by Paar et al[4].

-

Objective: To determine the kinetics of tramadol's O-demethylation and N-demethylation in human liver microsomes.

-

Materials:

-

Human liver microsomes

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Tramadol enantiomers ((+)-tramadol and (-)-tramadol)

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Incubate human liver microsomes with varying concentrations of (+)-tramadol or (-)-tramadol in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of tramadol and its metabolites using High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Determine the concentrations of O-Desmethyltramadol and N-Desmethyltramadol.

-

Calculate the reaction velocities (V) at different substrate concentrations.

-

Determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) from Lineweaver-Burk plots.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tramadol and Metabolites in Urine

This protocol is a generalized representation based on methods described in the literature[5][6].

-

Objective: To identify and quantify tramadol and its metabolites in human urine.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a urine sample, add an internal standard.

-

Adjust the pH of the urine to basic conditions (e.g., pH 9-10) with a suitable buffer.

-

Extract the analytes with an organic solvent mixture (e.g., ethyl acetate/diethyl ether).

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis. For some methods, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve the chromatographic properties of the analytes.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for quantification of target analytes.

-

-

Data Analysis:

-

Identify tramadol and its metabolites based on their retention times and mass spectra.

-

Quantify the analytes by comparing their peak areas to that of the internal standard using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC) Analysis of Tramadol and O-Desmethyltramadol in Plasma

This protocol is a composite of methodologies found in the literature[1][4].

-

Objective: To quantify tramadol and O-Desmethyltramadol in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add an internal standard.

-

Add a protein precipitating agent (e.g., acetonitrile or perchloric acid).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Inject the clear supernatant directly into the HPLC system or after evaporation and reconstitution.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection:

-

UV Detection: Monitoring at a wavelength where tramadol and O-DSMT absorb (e.g., ~270 nm).

-

Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity.

-

-

-

Data Analysis:

-

Identify and quantify tramadol and O-DSMT based on their retention times and detector response compared to standards.

-

Conclusion

The discovery of O-Desmethyltramadol as the primary active metabolite of tramadol was a pivotal moment in understanding the analgesic properties of this widely used drug. It highlighted the importance of metabolic activation and the role of pharmacogenetics, particularly the influence of CYP2D6 polymorphisms, in patient response. The development of robust analytical methods has been crucial in elucidating the complex metabolic pathways and pharmacokinetic profiles of tramadol and its metabolites. This technical guide provides a comprehensive overview of the historical discovery, key data, and experimental methodologies that form the foundation of our current knowledge of O-Desmethyltramadol, serving as a valuable resource for professionals in the fields of pharmacology and drug development.

References

- 1. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. idosi.org [idosi.org]

- 5. [The detection of tramadol and its metabolites in urine by chromatographic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Chemical and physical properties of O-Demethyltramadol hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting analgesic, tramadol.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride. It includes a summary of its quantitative data, detailed methodologies for its synthesis and analysis, and a review of its primary mechanism of action. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

This compound hydrochloride is a crystalline solid that is soluble in water and some organic solvents.[3] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations.[4]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that some of the cited values are predicted and should be considered as estimates.

| Property | Value | Reference(s) |

| Chemical Name | 3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | [5][6] |

| Molecular Formula | C₁₅H₂₄ClNO₂ | [5][6] |

| Molecular Weight | 285.81 g/mol | [5][6] |

| Appearance | White to off-white solid | [3][7] |

| Property | Value | Reference(s) |

| Melting Point | (-)-enantiomer: 141-142 °C; Another form: 256-257°C | [1][8] |

| Boiling Point | 403.3 ± 25.0 °C (Predicted) | [1][9] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 10.00 ± 0.10 (Predicted) | [9] |

| Solubility | Water: ≥ 100 mg/mL; Chloroform: Slightly soluble; Methanol: Slightly soluble | [1][10] |

| UV-Vis λmax | Approximately 270-279 nm (in acidic solution, based on tramadol data) | [2][11] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of racemic this compound involves the demethylation of tramadol. One patented process describes the heating of tramadol with concentrated hydrochloric acid. Another approach utilizes potassium hydroxide in ethylene glycol at elevated temperatures.[12]

Experimental Workflow: Racemic Synthesis

Caption: General workflow for the racemic synthesis of this compound HCl.

The enantiomers of this compound can be prepared by reacting the corresponding enantiomers of tramadol with diisobutylaluminium hydride (DIBAL).[13] The separation of tramadol enantiomers can be achieved by fractional crystallization using a chiral resolving agent like L-(+)-tartaric acid.[8]

Experimental Workflow: Enantioselective Synthesis

Caption: Workflow for the enantioselective synthesis of this compound HCl.

Purification

Purification of this compound hydrochloride is typically achieved by recrystallization.[14][15] The choice of solvent is critical and often involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[16] A mixture of isopropanol and acetone has been mentioned in the literature for the precipitation of the hydrochloride salt.[12]

Analytical Methods

HPLC is a widely used technique for the quantification of this compound in various matrices, including plasma and urine.[2][5][6][10] A typical method involves reversed-phase chromatography with UV or fluorescence detection.

-

Column: C18 columns are commonly used.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often employed.[2][10]

-

Detection: UV detection is typically set around 270-275 nm.[2] Fluorescence detection can also be used with excitation and emission wavelengths of approximately 275 nm and 300 nm, respectively.[2]

-

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is usually performed to isolate the analyte.[2][5][17]

GC-MS is another powerful technique for the determination of this compound.[17][18] Derivatization of the analyte is often necessary to improve its volatility and chromatographic properties.[19]

-

Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or propionic anhydride can be used as derivatizing agents.[19][20]

-

Analysis: The analysis is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[20]

-

Sample Preparation: Similar to HPLC, sample preparation for biological matrices involves extraction procedures.[17][18]

Pharmacological Properties

Mechanism of Action

This compound is the primary active metabolite of tramadol and is largely responsible for its opioid-like analgesic effects.[1] Its primary mechanism of action is as an agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][21][22] The affinity of this compound for the µ-opioid receptor is significantly higher than that of the parent compound, tramadol.[23]

Signaling Pathway

Activation of the µ-opioid receptor by this compound initiates a downstream signaling cascade through the associated Gi/o proteins.[3][24] This leads to two main inhibitory effects on neuronal activity:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][11][25][26][27][28]

-

Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The dissociated βγ-subunits of the G protein directly bind to and activate GIRK channels.[1][3][7][9][24] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: Downstream signaling cascade following µ-opioid receptor activation by this compound.

Conclusion

This compound hydrochloride is a key molecule in the pharmacology of tramadol, exhibiting potent µ-opioid receptor agonism. This guide has provided a consolidated resource on its chemical and physical properties, methodologies for its preparation and analysis, and a detailed overview of its mechanism of action. The information compiled herein is intended to support further research and development in the fields of medicinal chemistry, pharmacology, and analytical science.

References

- 1. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved HPLC method for the simultaneous determination of tramadol and O-desmethyltramadol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu-opioid agonist-induced activation of G-protein-coupled inwardly rectifying potassium current in rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. EP0786450B1 - Process for the preparation of this compound enantiomers - Google Patents [patents.google.com]

- 9. AOP-Wiki [aopwiki.org]

- 10. wjbphs.com [wjbphs.com]

- 11. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 13. PL187373B1 - Method of obtaining o-demethyl tramadol enantiomers and anelgetic agent - Google Patents [patents.google.com]

- 14. WO1999036389A1 - Purification of tramadol - Google Patents [patents.google.com]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of tramadol and O-desmethyltramadol in decomposed skeletal tissues following acute and repeated tramadol exposure by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nyc.gov [nyc.gov]

- 20. laurentian.ca [laurentian.ca]

- 21. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) | springermedizin.de [springermedizin.de]

- 24. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 25. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

- 28. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in the Bioactivation of Tramadol to O-Demethyltramadol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a widely prescribed centrally acting analgesic for the management of moderate to moderately severe pain. Its therapeutic efficacy is significantly dependent on its metabolic activation to O-demethyltramadol (M1), a metabolite with a substantially higher affinity for the µ-opioid receptor.[1] This bioactivation is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The genetic variability in the CYP2D6 gene leads to distinct patient phenotypes with varying metabolic capacities, directly impacting the formation of this compound and consequently, the clinical response and safety profile of tramadol. This technical guide provides a comprehensive overview of the pivotal role of CYP2D6 in the metabolism of tramadol, with a focus on quantitative data, experimental methodologies, and the clinical implications of genetic polymorphisms.

The Metabolic Pathway of Tramadol

Tramadol is metabolized in the liver through two main pathways: O-demethylation and N-demethylation. The O-demethylation of tramadol to its active metabolite, this compound (M1), is almost exclusively mediated by the CYP2D6 enzyme.[2] The N-demethylation pathway, which leads to the formation of N-desmethyltramadol (M2), is catalyzed by CYP2B6 and CYP3A4.[3] this compound is significantly more potent than the parent drug, with a reported affinity for the µ-opioid receptor that is up to 700 times higher than that of tramadol.[1]

Quantitative Data on Tramadol Metabolism and Pharmacokinetics

The metabolic activity of CYP2D6 directly influences the plasma concentrations of tramadol and this compound. This variation is most pronounced when comparing individuals with different CYP2D6 metabolizer phenotypes.

Table 1: In Vitro Enzyme Kinetics of Tramadol O-Demethylation by CYP2D6

| Enantiomer | Km (µM) | Vmax (pmol/mg/min) | Reference |

| (+)-Tramadol | 210 | 125 | [4] |

| (-)-Tramadol | 210 | 210 | [4] |

Table 2: Pharmacokinetic Parameters of Tramadol and this compound in Different CYP2D6 Metabolizer Phenotypes (Following a 100 mg Oral Dose)

| CYP2D6 Phenotype | Tramadol Cmax (ng/mL) | Tramadol AUC (ng·h/mL) | This compound Cmax (ng/mL) | This compound AUC (ng·h/mL) | Reference |

| Poor Metabolizer (PM) | ~20% higher than EM | - | ~40% lower than EM | 0 (0/11.4) ng·h/mL | [5] |

| Intermediate Metabolizer (IM) | - | - | - | 38.6 (15.9/75.3) ng·h/mL | [5] |

| Extensive Metabolizer (EM) | Baseline | Baseline | Baseline | 66.5 (17.1/118.4) ng·h/mL | [5] |

| Ultrarapid Metabolizer (UM) | - | - | - | 149.7 (35.4/235.4) ng·h/mL | [5] |

Note: Cmax and AUC values are presented as ranges or relative differences due to variability across studies. The this compound AUC values from reference[5] are median (1st/3rd quartile).

Experimental Protocols

Quantification of Tramadol and this compound in Human Plasma by HPLC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of tramadol and its active metabolite in human plasma.

a. Sample Preparation (Protein Precipitation)

-

To 0.2 mL of human plasma in a microcentrifuge tube, add an internal standard solution.

-

Add 0.2 mL of 7% perchloric acid to precipitate proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

b. HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% trifluoroacetic acid in water).[6]

-

Flow Rate: 1 mL/min.[6]

-

Column Temperature: 45°C.[6]

-

Injection Volume: 10 µL.

c. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitored Ions (SIM): m/z 264 for tramadol and m/z 250 for this compound.[6]

CYP2D6 Genotyping using PCR-RFLP

This protocol provides a general framework for identifying common CYP2D6 alleles associated with altered enzyme activity.

a. DNA Extraction

-

Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit.

b. PCR Amplification

-

Perform an initial long-range PCR (XL-PCR) to amplify the entire CYP2D6 gene. This can also be used to detect gene deletions (CYP2D6*5) and duplications.[7]

-

Use the XL-PCR product as a template for subsequent nested PCR reactions to amplify specific regions containing single nucleotide polymorphisms (SNPs) of interest (e.g., for alleles CYP2D63, CYP2D64, CYP2D66, CYP2D610, CYP2D6*17).[7]

c. Restriction Fragment Length Polymorphism (RFLP) Analysis

-

Digest the nested PCR products with the appropriate restriction enzymes that recognize the polymorphic sites.

-

Separate the resulting DNA fragments by agarose gel electrophoresis.

-